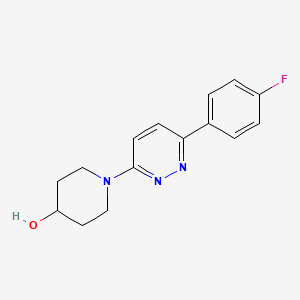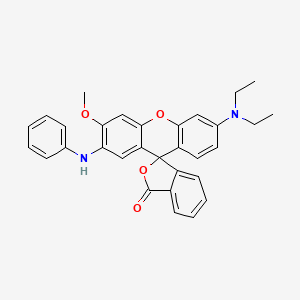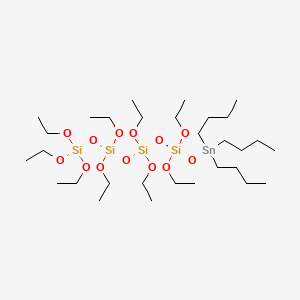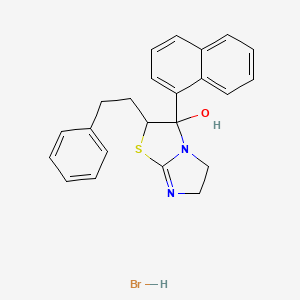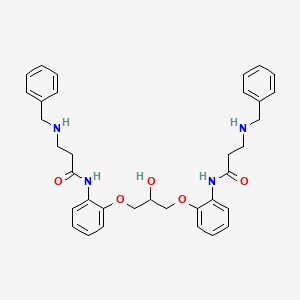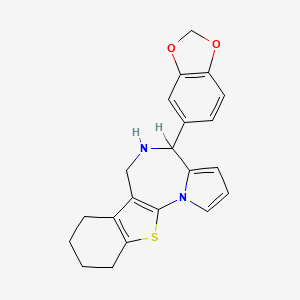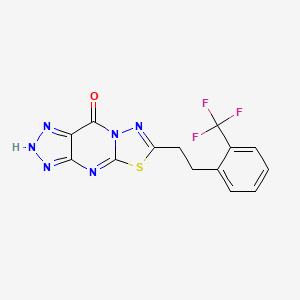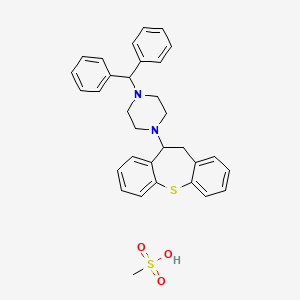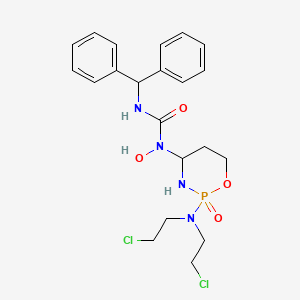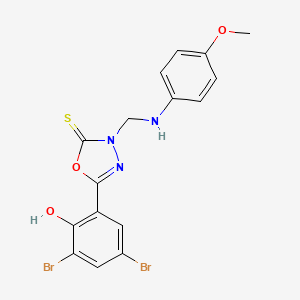
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((4-methoxyphenyl)amino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((4-methoxyphenyl)amino)methyl)- is a heterocyclic compound that belongs to the oxadiazole family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve:
Formation of the hydrazide: Starting from a suitable carboxylic acid derivative.
Cyclization: Reaction with carbon disulfide under basic conditions to form the oxadiazole ring.
Functionalization: Introduction of the 3,5-dibromo-2-hydroxyphenyl and 4-methoxyphenyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Controlled temperature and pressure: To ensure the stability of intermediates and final products.
Purification techniques: Such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the oxadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For their antimicrobial, antifungal, and anticancer activities.
Medicine: As potential therapeutic agents for various diseases.
Industry: In the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to:
Inhibition of enzyme activity: By binding to the active site or allosteric sites.
Modulation of receptor activity: By acting as agonists or antagonists.
Disruption of cellular processes: Such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole-2-thione: A simpler derivative with similar biological activities.
1,3,4-Oxadiazole-2-one: Another oxadiazole derivative with different functional groups.
1,2,4-Oxadiazole: A related heterocyclic compound with a different ring structure.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((4-methoxyphenyl)amino)methyl)- lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other oxadiazole derivatives.
Propriétés
Numéro CAS |
81963-84-0 |
|---|---|
Formule moléculaire |
C16H13Br2N3O3S |
Poids moléculaire |
487.2 g/mol |
Nom IUPAC |
5-(3,5-dibromo-2-hydroxyphenyl)-3-[(4-methoxyanilino)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H13Br2N3O3S/c1-23-11-4-2-10(3-5-11)19-8-21-16(25)24-15(20-21)12-6-9(17)7-13(18)14(12)22/h2-7,19,22H,8H2,1H3 |
Clé InChI |
DYOJQHVUTFGQCZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(methoxymethyl)phenyl]ethanone](/img/structure/B12703729.png)

